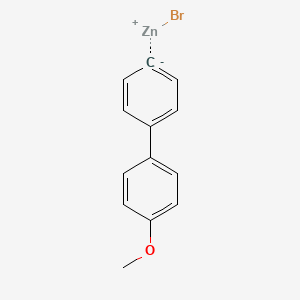
4'-Methoxy-4-biphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxy-4-biphenylZinc bromide is an organozinc compound with the molecular formula C13H11BrOZn and a molecular weight of 328.5233 . This compound is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . It is typically supplied as a 0.50 M solution in tetrahydrofuran (THF) .
Preparation Methods
The synthesis of 4’-Methoxy-4-biphenylZinc bromide involves the reaction of 4’-Methoxy-4-biphenyl bromide with zinc in the presence of a suitable solvent like THF . The reaction is typically carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
4’-Methoxy-4-biphenylZinc bromide is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling . In these reactions, it acts as a nucleophilic reagent that transfers the biphenyl moiety to an electrophilic partner, typically an aryl halide, in the presence of a palladium catalyst . The major product formed from these reactions is a biaryl compound, which is a key intermediate in the synthesis of various pharmaceuticals and organic materials .
Scientific Research Applications
4’-Methoxy-4-biphenylZinc bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Methoxy-4-biphenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the biphenyl moiety is transferred from the zinc reagent to the palladium catalyst . This is followed by the reductive elimination step, which forms the biaryl product and regenerates the palladium catalyst . The molecular targets in these reactions are typically aryl halides, which undergo oxidative addition to the palladium catalyst .
Comparison with Similar Compounds
4’-Methoxy-4-biphenylZinc bromide is similar to other organozinc reagents used in cross-coupling reactions, such as phenylzinc bromide and 4-biphenylzinc bromide . its unique methoxy substituent can influence the electronic properties of the biphenyl moiety, potentially leading to different reactivity and selectivity in certain reactions . This makes it a valuable reagent for the synthesis of specific biaryl compounds that may not be easily accessible using other organozinc reagents .
Similar Compounds
- Phenylzinc bromide
- 4-Biphenylzinc bromide
- 4-Methoxyphenylzinc bromide
Properties
Molecular Formula |
C13H11BrOZn |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-4-phenylbenzene |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;;/h3-10H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
UNCUPNQIGHARCS-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


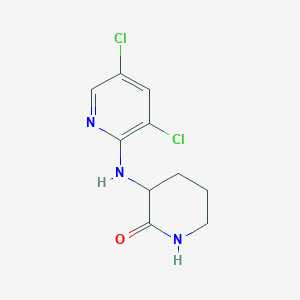

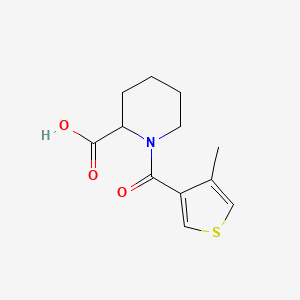
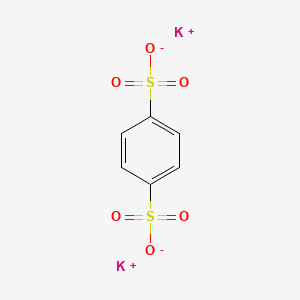
![2-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14892347.png)
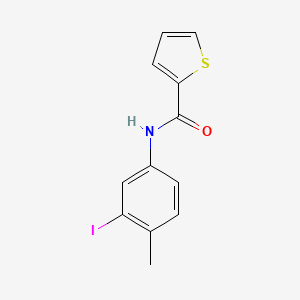
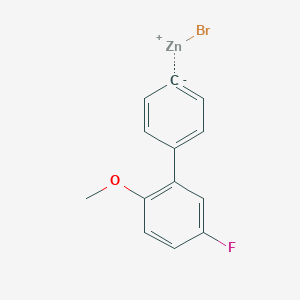
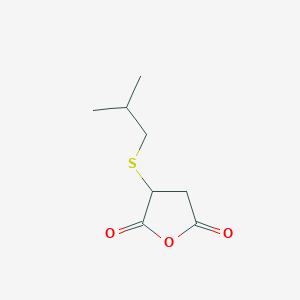
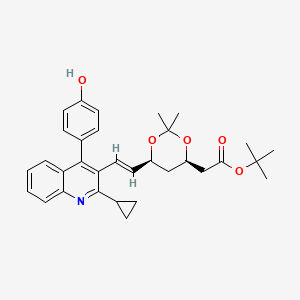
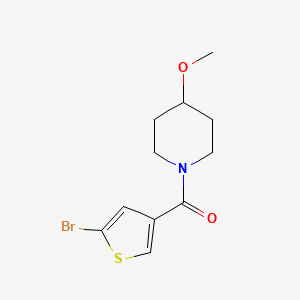
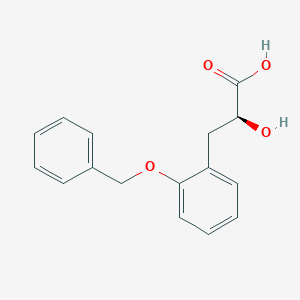
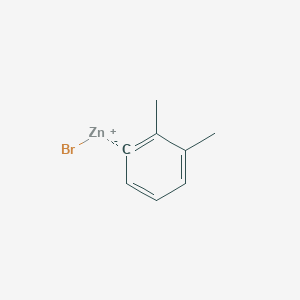
![N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14892409.png)

